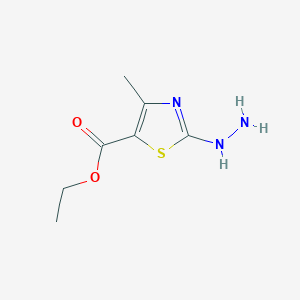

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate

Descripción general

Descripción

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C7H11N3O2S . It has a molecular weight of 201.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The yield of these compounds was reported to be around 60%, with a melting point of 200–202 °C .Molecular Structure Analysis

The InChI code for Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is 1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate are not available in the search results, it’s worth noting that similar compounds have shown a remarkable affinity toward metallic surfaces, leading to the formation of a protective organic film on the surface of the protected metal .Physical And Chemical Properties Analysis

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate has a molecular weight of 201.25 . Other physical and chemical properties such as melting point, IR, NMR, and elemental analysis can be inferred from similar compounds .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including those with a 1,3,4-thiadiazole moiety, have been shown to possess significant antimicrobial properties. This makes them valuable in the development of new antimicrobial agents .

Corrosion Inhibition

Compounds similar to Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate have been studied for their effectiveness as corrosion inhibitors, particularly for aluminum alloys .

Anti-inflammatory and Analgesic Activities

Indole derivatives with a thiazole structure have demonstrated potential in anti-inflammatory and analgesic applications, showing promising results compared to established drugs .

Antitumor and Cytotoxic Activity

Thiazoles have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines, indicating their potential use in cancer treatment .

Chemical Synthesis

Thiazole compounds are used as intermediates in chemical synthesis, leading to a variety of analogues with diverse biological activities .

Optimization of Reaction Conditions

Research on thiazoles includes optimizing reaction conditions for synthesis, which is crucial for developing efficient and scalable production methods for pharmaceuticals .

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Similar thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .

Result of Action

Similar thiazole derivatives have been shown to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate. For instance, the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .

Propiedades

IUPAC Name |

ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDLXADPIMDRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353685 | |

| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

52481-66-0 | |

| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)

![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)

![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)